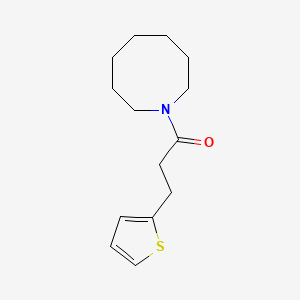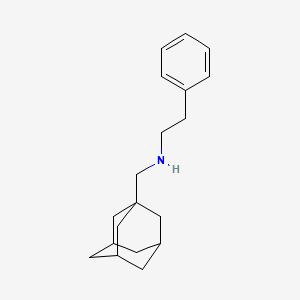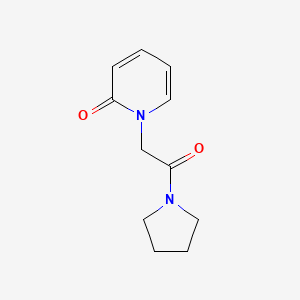![molecular formula C14H19ClN2O2 B7499612 2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7499612.png)
2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone, also known as CEPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CEPP belongs to the class of piperazine derivatives and is a potent inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Mechanism of Action
2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone acts as a reversible inhibitor of MAO-A, binding to the active site of the enzyme and preventing the metabolism of neurotransmitters. This leads to an increase in the levels of neurotransmitters in the brain, which can have various effects on mood, behavior, and cognition.
Biochemical and Physiological Effects:
2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone has been found to have several biochemical and physiological effects. In addition to its role as an MAO-A inhibitor, 2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone has been shown to modulate the activity of other enzymes and receptors in the brain, including acetylcholinesterase and the serotonin transporter. 2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone has several advantages as a research tool. It is a potent and selective inhibitor of MAO-A, which makes it useful for studying the role of this enzyme in various physiological and pathological processes. 2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
One limitation of 2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone is that it has not been extensively studied in vivo, and its effects in animal models and humans are not well understood. Another limitation is that 2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone may have off-target effects on other enzymes and receptors in the brain, which can complicate the interpretation of research results.
Future Directions
There are several potential future directions for research on 2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone. One area of interest is in the development of more selective MAO-A inhibitors that do not have off-target effects on other enzymes and receptors. Another area of interest is in the study of the effects of 2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone on neurotransmitter systems other than serotonin, such as dopamine and norepinephrine. Finally, there is potential for the use of 2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone in the development of new treatments for depression, anxiety, and other neuropsychiatric disorders.
Synthesis Methods
The synthesis of 2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone involves the reaction of 2-chloroacetophenone with 4-(2-ethoxyphenyl)piperazine in the presence of a base catalyst such as potassium carbonate. The resulting product is then purified by recrystallization to obtain the final compound in high purity.
Scientific Research Applications
2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone has been found to have several potential applications in scientific research. One of the main areas of interest is in the study of the role of MAO-A in the regulation of neurotransmitter levels in the brain. By inhibiting MAO-A, 2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone can increase the levels of neurotransmitters such as serotonin, which has been implicated in the treatment of depression and anxiety disorders.
properties
IUPAC Name |
2-chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-2-19-13-6-4-3-5-12(13)16-7-9-17(10-8-16)14(18)11-15/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUPUQNBJDBNJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7499543.png)


![N-[(4-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7499562.png)



![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate](/img/structure/B7499596.png)



![7-(3-chloro-4-ethoxyphenyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B7499623.png)
